molecular formula C9H13FN3O8P B218635 N(4)-Hydroxy-5-fluorodeoxycytidine monophosphate CAS No. 114333-22-1

N(4)-Hydroxy-5-fluorodeoxycytidine monophosphate

Cat. No. B218635
CAS RN: 114333-22-1
M. Wt: 341.19 g/mol
InChI Key: NLJQYFRLORVALI-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-Hydroxy-5-fluorodeoxycytidine monophosphate (N4-Hyd-5-FdCMP) is a nucleoside analogue that has garnered significant attention in the field of cancer research due to its potential as an anti-cancer agent. This compound is structurally similar to the commonly used chemotherapeutic drug, gemcitabine, and has been shown to exhibit potent anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of N4-Hyd-5-FdCMP involves its incorporation into DNA during replication, which leads to DNA damage and inhibition of DNA synthesis. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N4-Hyd-5-FdCMP has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Additionally, N4-Hyd-5-FdCMP has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N4-Hyd-5-FdCMP in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new anti-cancer therapies. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound is not harmful to healthy cells.

Future Directions

There are several potential future directions for research involving N4-Hyd-5-FdCMP. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration of N4-Hyd-5-FdCMP in clinical settings. Finally, research is needed to better understand the molecular mechanisms underlying the anti-tumor activity of this compound, which could lead to the development of new and more effective anti-cancer therapies.

Synthesis Methods

The synthesis of N4-Hyd-5-FdCMP involves the reaction of 5-fluorodeoxycytidine with hydroxylamine in the presence of a catalyst. The resulting product is then phosphorylated to yield N4-Hyd-5-FdCMP. This synthesis method has been optimized and has been shown to yield high purity and yield of the compound.

Scientific Research Applications

N4-Hyd-5-FdCMP has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound exhibits potent anti-tumor activity in a variety of cancer cell lines, including pancreatic, breast, and lung cancer. Additionally, N4-Hyd-5-FdCMP has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

114333-22-1

Product Name

N(4)-Hydroxy-5-fluorodeoxycytidine monophosphate

Molecular Formula

C9H13FN3O8P

Molecular Weight

341.19 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-fluoro-4-(hydroxyamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13FN3O8P/c10-4-2-13(9(15)11-8(4)12-16)7-1-5(14)6(21-7)3-20-22(17,18)19/h2,5-7,14,16H,1,3H2,(H,11,12,15)(H2,17,18,19)/t5-,6+,7+/m0/s1

InChI Key

NLJQYFRLORVALI-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O

synonyms

N(4)-hydroxy-5-fluoro-dCMP
N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
N(4)-OH-5-FdCMP

Origin of Product

United States

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